molecular formula C21H21BF4N4O3 B14771140 14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate

14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate

Cat. No.: B14771140
M. Wt: 464.2 g/mol
InChI Key: FKSLCSHLKRJEDV-UHFFFAOYSA-N
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Description

(5AR,10bS)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a mesityl group, a nitro group, and a triazolo-oxazin-ium core. The tetrafluoroborate anion provides stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AR,10bS)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps include the formation of the triazolo-oxazin-ium core, the introduction of the mesityl and nitro groups, and the final ion exchange to obtain the tetrafluoroborate salt. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce the environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5AR,10bS)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the mesityl ring.

Scientific Research Applications

(5AR,10bS)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (5AR,10bS)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The triazolo-oxazin-ium core may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5AR,10bS)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is unique due to its complex structure, which combines multiple functional groups and a stable tetrafluoroborate anion. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21BF4N4O3

Molecular Weight

464.2 g/mol

IUPAC Name

14-nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate

InChI

InChI=1S/C21H21N4O3.BF4/c1-12-6-13(2)20(14(3)7-12)24-11-23-19(22-24)10-28-18-8-15-4-5-16(25(26)27)9-17(15)21(18)23;2-1(3,4)5/h4-7,9,11,18,21H,8,10H2,1-3H3;/q+1;-1

InChI Key

FKSLCSHLKRJEDV-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=C4C=C(C=C5)[N+](=O)[O-])OCC3=N2)C

Origin of Product

United States

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